3-Phenyllactic acid, (S)-

Description

Propriétés

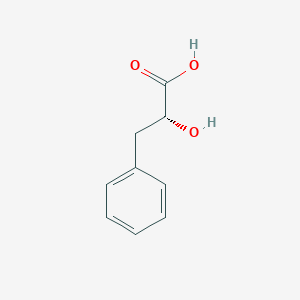

IUPAC Name |

(2S)-2-hydroxy-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342710 |

Source

|

| Record name | (-)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | D-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20312-36-1, 7326-19-4 |

Source

|

| Record name | (-)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-phenyllactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLLACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW7SNV9X8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122-124 °C |

Source

|

| Record name | D-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the (S)-3-Phenyllactic Acid Biosynthesis Pathway in Lactobacillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Phenyllactic acid (S-PLA) is a chiral organic acid with significant antimicrobial and potential therapeutic properties. As a natural metabolite produced by various microorganisms, particularly Lactic Acid Bacteria (LAB), there is growing interest in understanding and optimizing its biosynthesis for applications in the food, pharmaceutical, and materials industries. This technical guide provides a comprehensive overview of the (S)-3-phenyllactic acid biosynthesis pathway in Lactobacillus, a genus of "Generally Recognized As Safe" (GRAS) bacteria. We delve into the core metabolic pathway, present quantitative data on production yields and enzyme kinetics, provide detailed experimental protocols for key assays, and offer visualizations of the pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this promising bioactive compound.

The Core Biosynthesis Pathway

The biosynthesis of 3-phenyllactic acid in Lactobacillus primarily proceeds through a two-step enzymatic conversion from the essential amino acid L-phenylalanine.[1][2] The pathway involves an initial transamination followed by a stereospecific reduction.

-

Transamination of L-Phenylalanine: The first step is the conversion of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT) , which transfers the amino group from L-phenylalanine to an amino acceptor, typically α-ketoglutarate.[3]

-

Reduction of Phenylpyruvic Acid: The second and final step is the NADH-dependent reduction of the keto group of phenylpyruvic acid to a hydroxyl group, yielding 3-phenyllactic acid.[1] The stereochemistry of the final product, either (S)- or (D)-phenyllactic acid, is determined by the stereospecificity of the lactate dehydrogenase (LDH) enzyme involved.[4] For the synthesis of (S)-3-phenyllactic acid, an L-lactate dehydrogenase is required.

The overall pathway can be visualized as follows:

References

- 1. Purification and partial characterization of Lactobacillus species SK007 lactate dehydrogenase (LDH) catalyzing phenylpyruvic acid (PPA) conversion into phenyllactic acid (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Phenyllactic Acid: A Technical Guide to its Natural Origins and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyllactic acid (PLA) is a naturally occurring organic acid that has garnered significant attention in recent years for its broad-spectrum antimicrobial properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, discovery, and experimental methodologies associated with this promising compound. For researchers and professionals in drug development, understanding the origins and production of PLA is crucial for harnessing its full potential.

Historically, the antimicrobial effects of fermented foods and honey have been recognized, though the specific compounds responsible were not always known. Modern analytical techniques have identified 3-phenyllactic acid as a key contributor to the preservative qualities of these natural products.[1] It is primarily produced by microorganisms, especially Lactic Acid Bacteria (LAB), through the metabolic conversion of the amino acid phenylalanine.[2] This guide will delve into the specific microorganisms and food products that are rich sources of PLA, detail the biosynthetic pathways, and provide robust experimental protocols for its isolation, production, and quantification.

Natural Sources of 3-Phenyllactic Acid

3-Phenyllactic acid is found in a variety of natural sources, predominantly as a metabolite of microbial fermentation. Its presence is well-documented in fermented foods, honey, and certain plants.

Microorganisms: The most prolific producers of 3-phenyllactic acid are Lactic Acid Bacteria.[3][4] Various species within the genera Lactobacillus, Pediococcus, and Leuconostoc have been identified as significant producers.[4][5] For instance, strains of Lactobacillus plantarum have been extensively studied and shown to produce considerable amounts of PLA.[5][6] The production of PLA by these bacteria is a key factor in their ability to outcompete pathogenic microorganisms in their environment.

Fermented Foods: As a direct consequence of the metabolic activity of LAB, many fermented foods are natural sources of 3-phenyllactic acid. These include sourdough bread, some cheeses, and traditional fermented vegetables.[5] The concentration of PLA in these products can vary widely depending on the specific microbial strains involved in the fermentation, the availability of the precursor phenylalanine, and the fermentation conditions.

Honey: 3-Phenyllactic acid is a recognized chemical marker for certain types of honey, such as Manuka honey.[7][8] Its presence, along with other compounds, contributes to the well-known antimicrobial properties of honey.[7] The concentration of 3-PLA in Manuka honey is a parameter used for its authentication and quality control, with monofloral Manuka honey required to have a concentration of at least 400 mg/kg.[8]

Plants: While microbial sources are the most significant, 3-phenyllactic acid has also been identified in plants. It has been shown to promote root growth in plants like Arabidopsis by being converted to phenylacetic acid, which then induces the auxin signaling pathway.[6]

Quantitative Data on 3-Phenyllactic Acid Production

The following table summarizes the quantitative data on 3-phenyllactic acid production from various microbial sources as reported in the scientific literature. This data is essential for researchers aiming to select appropriate strains and optimize production conditions.

| Microorganism/Source | Fermentation Conditions | Precursor Supplementation | 3-Phenyllactic Acid (PLA) Concentration/Yield | Reference |

| Lactobacillus sp. SK007 | Batch fermentation, no pH control | Phenylpyruvic acid (PPA) | 2.42 g/L | [9] |

| Lactobacillus sp. SK007 | Fed-batch fermentation, pH 6.0 | Intermittent PPA and glucose feeding | 17.38 g/L | [9] |

| Lactobacillus plantarum AB-1 | Standard incubation | None | 0.266 g/L | [6] |

| Lactobacillus plantarum AB-1 | With 24 µM exogenous DPD (AI-2 precursor) | None | 0.328 g/L | [6] |

| Lactobacillus crustorum NWAFU 1078 | Batch fermentation with free-whole-cells | Phenylpyruvic acid (PPA) | 15.2 mmol/L | [10] |

| Lactobacillus crustorum NWAFU 1078 | Continuous fermentation with free-whole-cells | Phenylpyruvic acid (PPA) | 6.5 mmol/L/h | [10] |

| Lactobacillus plantarum MSC-C2 | MRS broth | None | 0.8 mM | [4] |

| Lactobacillus plantarum MSC-C2 | MRS broth | 1 mg/ml PPA | 3.88 ± 0.12 mM | [11] |

| Lactobacillus plantarum MSC-C2 | MRS broth | 3 mg/ml PPA | ~11 mM | [4] |

| Pediococcus pentosaceus K40 | MRS broth | None | 0.08 mM | [4] |

| Pediococcus pentosaceus K40 | MRS broth | 1 mg/ml PPA | 5.43 ± 0.24 mM | [4] |

| Pediococcus pentosaceus K40 | MRS broth | 3 mg/ml PPA | ~11 mM | [4] |

| Various Lactobacillus species | MRS broth | None | 0.16 - 0.57 mM | [5] |

| Lactobacillus plantarum KP3 & KP4 | MRS broth | None | 0.09 mg/mL | [12] |

| Lactobacillus plantarum KP3 | Fermentation of Porphyra residues with cellulase | Phenylalanine | 0.229 mg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-phenyllactic acid.

Protocol 1: Screening and Isolation of 3-Phenyllactic Acid-Producing Microorganisms

-

Sample Collection: Obtain samples from sources rich in Lactic Acid Bacteria, such as fermented foods (e.g., sourdough starter, kimchi, pickles) or raw honey.

-

Enrichment Culture: Inoculate 1 gram of the sample into 9 mL of De Man, Rogosa and Sharpe (MRS) broth. Incubate at 30°C for 24-48 hours.

-

Isolation: Perform serial dilutions of the enrichment culture in sterile saline solution. Plate the dilutions onto MRS agar plates. Incubate anaerobically at 30°C for 48-72 hours.

-

Colony Selection: Select distinct colonies based on morphology. Streak each selected colony onto a fresh MRS agar plate to obtain pure cultures.

-

Screening for PLA Production:

-

Inoculate each pure isolate into MRS broth. For enhanced production, the broth can be supplemented with a precursor such as phenylalanine or phenylpyruvic acid (PPA).[4]

-

Incubate at 30°C for 48 hours.

-

Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

-

Analyze the supernatant for the presence of 3-phenyllactic acid using High-Performance Liquid Chromatography (HPLC) as described in Protocol 4.

-

Protocol 2: Fermentation for 3-Phenyllactic Acid Production

-

Inoculum Preparation: Culture a selected high-producing strain in MRS broth at 30°C for 18-24 hours to obtain a fresh, active culture.

-

Fermentation Medium: Prepare a suitable fermentation medium. MRS broth is commonly used. For enhanced yield, supplement the medium with a precursor. Phenylpyruvic acid (PPA) is often a more direct and efficient precursor than phenylalanine.[4][9] The concentration of the precursor may need to be optimized for the specific strain.

-

Fermentation: Inoculate the fermentation medium with the prepared inoculum (typically 2-5% v/v). The fermentation can be carried out in batch or fed-batch mode.

-

Batch Fermentation: Conduct the fermentation in a sealed vessel with controlled temperature (e.g., 30°C). Monitor the pH, as the production of lactic acid and PLA will cause it to decrease.

-

Fed-batch Fermentation: To achieve higher yields, a fed-batch strategy can be employed. This involves the intermittent feeding of a concentrated solution of the precursor (e.g., PPA) and a carbon source (e.g., glucose) after an initial period of batch growth.[9] Maintaining the pH at an optimal level (e.g., 6.0) through the controlled addition of a base is also crucial for high-yield production.[9]

-

-

Harvesting: After the desired fermentation time (e.g., 48-72 hours), harvest the culture broth.

Protocol 3: Extraction and Purification of 3-Phenyllactic Acid

-

Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant.

-

Solvent Extraction:

-

Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid such as HCl. This protonates the 3-phenyllactic acid, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction using an appropriate organic solvent, such as ethyl acetate. Mix the acidified supernatant with an equal volume of ethyl acetate, shake vigorously, and allow the phases to separate.

-

Collect the organic phase. Repeat the extraction process on the aqueous phase to maximize recovery.

-

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator under reduced pressure.

-

Purification (Optional): The resulting crude extract can be further purified using techniques such as silica gel column chromatography or preparative HPLC if a high degree of purity is required.

Protocol 4: Quantification of 3-Phenyllactic Acid by HPLC

-

Sample Preparation:

-

HPLC System and Column: Use a standard HPLC system equipped with a UV detector. A C18 reversed-phase column is typically used for the separation.[2]

-

Mobile Phase: A common mobile phase is a gradient of an acidified aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and other components in the sample.

-

Detection: Monitor the elution at a wavelength of approximately 210 nm, where 3-phenyllactic acid has a strong absorbance.[2]

-

Quantification:

-

Prepare a series of standard solutions of pure 3-phenyllactic acid of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and determine the peak area corresponding to 3-phenyllactic acid.

-

Calculate the concentration of 3-phenyllactic acid in the samples using the calibration curve.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to 3-phenyllactic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]

- 3. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mpi.govt.nz [mpi.govt.nz]

- 9. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-3-Phenyllactic Acid in Microbial Metabolism: A Technical Guide

(S)-3-Phenyllactic acid (PLA) , a naturally occurring organic acid, is a key metabolite in the microbial world, wielding significant influence over microbial communities through its broad-spectrum antimicrobial activity and its participation in metabolic pathways. Produced predominantly by lactic acid bacteria (LAB), this compound is a subject of intense research for its potential applications in food preservation, as a feed additive, and in drug development. This technical guide provides an in-depth exploration of the role of (S)-3-phenyllactic acid in microbial metabolism, detailing its biosynthesis, antimicrobial mechanisms, and the experimental methodologies used to study it.

Biosynthesis of (S)-3-Phenyllactic Acid

The primary pathway for PLA biosynthesis in microorganisms, particularly lactic acid bacteria, involves the catabolism of the aromatic amino acid phenylalanine.[1][2][3][4] This process occurs in two main enzymatic steps:

-

Transamination: Phenylalanine is first converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT), which transfers the amino group from phenylalanine to an α-keto acid acceptor, most commonly α-ketoglutarate or pyruvate.[1][5]

-

Reduction: The resulting phenylpyruvic acid is then reduced to 3-phenyllactic acid. This reduction is carried out by lactate dehydrogenase (LDH) enzymes, which can be specific for either the L- or D-isomer, leading to the production of (S)- or (R)-phenyllactic acid, respectively.[1][3] The D-isomer has been reported to exhibit higher antimicrobial activity than the L-isomer.[1]

The overall efficiency of this pathway can be influenced by the availability of phenylalanine and the activity of the involved enzymes.[3][6]

Antimicrobial Activity and Mechanism of Action

(S)-3-Phenyllactic acid exhibits a broad spectrum of antimicrobial activity against various food-spoilage microorganisms, including bacteria and fungi.[1][7][8][9] Its effectiveness is often pH-dependent, with greater activity observed at lower pH values, which is typical for organic acids.[1][7]

The primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[10] Additionally, studies have suggested that PLA can interfere with genomic DNA and inhibit biofilm formation in pathogenic bacteria.[2][11]

Quantitative Data on (S)-3-Phenyllactic Acid

The following tables summarize key quantitative data related to the production and antimicrobial activity of (S)-3-phenyllactic acid.

Table 1: Production of (S)-3-Phenyllactic Acid by Various Microorganisms

| Microorganism | Substrate/Medium | Fermentation Type | PLA Concentration (g/L) | Reference |

| Lactobacillus sp. SK007 | Phenylpyruvic acid (PPA) | Batch (no pH control) | 2.42 | [12] |

| Lactobacillus sp. SK007 | PPA and glucose | Fed-batch (pH 6.0) | 17.38 | [12] |

| Lactobacillus crustorum NWAFU 1078 | Phenylpyruvic acid | Batch | 15.2 mmol/L (~2.52 g/L) | [13] |

| Lactobacillus crustorum NWAFU 1078 | Phenylpyruvic acid | Continuous | 6.5 mmol/L/h (~1.08 g/L/h) | [13] |

| Lactobacillus rhamnosus L6 | Optimized medium (RSM) | Batch | 0.99 | [14] |

| Lactococcus thermophilus, Lactobacillus rhamenose, Lactobacillus retrieria | Agro-industrial wastes | Batch | >1.0 | [15] |

| Lactobacillus delbrueckii subsp. lactis MTCC 911 | Whey waste | Batch | 6.75 | [16] |

| Pediococcus acidilactici BMOBR041 | MRS broth | Batch | 0.294 | [17] |

| Lactobacillus pentosus BMOBR013 | MRS broth | Batch | 0.441 | [17] |

| Lactobacillus pentosus BMOBR061 | MRS broth | Batch | 0.165 | [17] |

| Escherichia coli (engineered) | Glucose | Shake flask | 0.251 | [18] |

Table 2: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid

| Target Microorganism | pH | MIC | Reference |

| Listeria innocua | 5.5 | Lower than lactic acid | [7] |

| Aggregatibacter actinomycetemcomitans | Not specified | 20 mM | [2] |

| Klebsiella pneumoniae | Not specified | 2.5 mg/mL | [11] |

| Rhizopus sp. and Mucor sp. | Not specified | 180 mg/mL | [17] |

| Yeasts | 4-6 | 50-100 mM | [1] |

| Fungi | 4.0 | 45 mM | [1] |

| Salmonella enterica Derby and Escherichia coli O26 | Not specified | 2-2.75 mg/mL | [19] |

Experimental Protocols

This section details the methodologies for key experiments related to the study of (S)-3-phenyllactic acid.

Quantification of (S)-3-Phenyllactic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for analyzing PLA in microbial culture supernatants.[2][3][20]

Objective: To determine the concentration of PLA in a liquid sample.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 150 mm, 5 µm)

-

Mobile phase: e.g., 35% methanol containing 0.05% trifluoroacetic acid (TFA) or 0.5% H3PO4 in water and acetonitrile

-

(S)-3-Phenyllactic acid standard

-

Sample (e.g., cell-free culture supernatant)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of the PLA standard in the mobile phase.

-

Create a series of dilutions to generate a standard curve (e.g., 60-800 mg/L).

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject a fixed volume (e.g., 20 µL) of the standards and the prepared sample.

-

Detect the PLA peak at a specific wavelength (e.g., 209 nm or 210 nm).

-

-

Data Analysis:

-

Integrate the peak area of the PLA in the chromatograms.

-

Construct a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of PLA in the sample by interpolating its peak area on the standard curve.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized method based on descriptions of broth microdilution and macrodilution assays.[2][7]

Objective: To determine the lowest concentration of PLA that inhibits the visible growth of a target microorganism.

Materials:

-

(S)-3-Phenyllactic acid stock solution

-

Sterile broth medium appropriate for the target microorganism (e.g., BHI broth for Listeria)

-

96-well microtiter plates or culture tubes

-

Inoculum of the target microorganism at a standardized concentration (e.g., 5 log CFU/mL)

-

Incubator

Procedure:

-

Serial Dilution:

-

In a series of wells or tubes containing sterile broth, prepare twofold serial dilutions of the PLA stock solution to achieve a range of concentrations (e.g., 0.15 to 30 mg/mL).

-

-

Inoculation:

-

Inoculate each well or tube with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no PLA) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates or tubes under optimal conditions for the target microorganism (e.g., 37°C for 24-48 hours).

-

-

Result Interpretation:

-

After incubation, visually inspect for turbidity. The MIC is the lowest concentration of PLA at which no visible growth is observed.

-

Optionally, measure the optical density (OD) at 600 nm using a spectrophotometer for a more quantitative assessment.

-

Role in Microbial Communication and Gut Microbiota

Recent studies have highlighted the broader ecological roles of PLA. For instance, the production of PLA by Lactobacillus plantarum can be regulated by a quorum-sensing system, suggesting a role in cell-density-dependent metabolic control.[3]

Furthermore, PLA produced by gut microbes, such as Lactobacillus species, has been shown to modulate the gut microbiota composition, enhance intestinal health, and may play a role in mitigating age-related physical frailty and diet-induced obesity.[21][22] This underscores the importance of PLA in host-microbe interactions.

Degradation of Phenyl-containing Acids

While the biosynthesis of PLA is well-studied, the degradation of related phenyl-containing acids, such as phenylacetic acid, provides context for the broader metabolism of these aromatic compounds in bacteria. The aerobic degradation of phenylacetate in bacteria like E. coli and Pseudomonas putida involves a complex pathway where the aromatic ring is activated to a ring 1,2-epoxide and subsequently cleaved.[23] The final products of this pathway are common central metabolites like succinyl-CoA and acetyl-CoA.[24]

Conclusion

(S)-3-Phenyllactic acid is a multifaceted microbial metabolite with significant implications for microbial ecology, food science, and health. Its production by beneficial bacteria, coupled with its potent antimicrobial properties, makes it a compound of great interest. Further research into its metabolic regulation, synergistic effects with other compounds, and its precise roles in complex microbial communities like the gut microbiota will undoubtedly unveil new applications for this versatile molecule. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to understand and harness the potential of (S)-3-phenyllactic acid.

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 3. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage | MDPI [mdpi.com]

- 5. ira.agroscope.ch [ira.agroscope.ch]

- 6. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]

- 7. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Maximizing Polylactic Acid Bioplastic Yield from Lactobacillus rhamnosus L6 via Response Surface Methodology: Evaluating Antimicrobial Effectiveness, Physical, and Chemical Properties of PLA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bepls.com [bepls.com]

- 17. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]

- 21. Phenyllactic acid modulates the gut microbiota, enhances intestinal health, and alleviates physical frailty in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mice study hints at how gut microbes may protect from childhood obesity [microbiomepost.com]

- 23. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Chemical and physical properties of (S)-3-Phenyllactic acid

(S)-3-Phenyllactic acid , also known as L-β-Phenyllactic acid, is a chiral organic compound with significant interest in the fields of pharmaceuticals, food science, and agriculture. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(S)-3-Phenyllactic acid is the (S)-enantiomer of 3-phenyllactic acid. It is a 2-hydroxy monocarboxylic acid, structurally related to lactic acid with a phenyl substituent on the methyl group.[1][2]

Table 1: General and Chemical Properties of (S)-3-Phenyllactic Acid

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-hydroxy-3-phenylpropanoic acid | [1] |

| Synonyms | L-(-)-3-Phenyllactic acid, (S)-(-)-3-Phenyllactic acid, (S)-2-Hydroxy-3-phenylpropionic acid, L-beta-Phenyllactic acid | [1][3][4] |

| CAS Number | 20312-36-1 | [1][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥ 98% or ≥ 99% (HPLC) | [3][4] |

| pKa (Strongest Acidic) | 4.02 | [5][6] |

Table 2: Physical and Spectroscopic Properties of (S)-3-Phenyllactic Acid

| Property | Value | Source(s) |

| Melting Point | 121-127 °C | [3][4][7][8][9] |

| Boiling Point | 331.6 ± 22.0 °C at 760 mmHg | [10] |

| Solubility | Water: Soluble, 9.8 g/L (predicted) DMSO: ~3 mg/mL DMF: ~12 mg/mL PBS (pH 7.2): ~0.2 mg/mL | [5][6][7][11][12] |

| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in H₂O) [α]D²⁴ = -20.8° (c=2 in H₂O) [α]D²⁴ = -18.50° (c=1, CH₃COOH) | [3][4][7] |

| LogP | 0.84 - 1.184 | [1][5][6] |

| ¹H NMR Spectra | Shifts [ppm]: 2.85-3.11 (m, 2H), 4.25-4.27 (m, 1H), 7.28-7.38 (m, 5H) | [2][9] |

| ¹³C NMR Spectra | Data available from commercial suppliers. | [2][9] |

| Mass Spectrometry | GC-MS and MS-MS data available in public databases. | [1][2] |

Experimental Protocols

2.1. Synthesis of (S)-3-Phenyllactic Acid

A common method for the synthesis of (S)-3-Phenyllactic acid involves the stereospecific reduction of phenylpyruvic acid. This biotransformation can be achieved using microorganisms or isolated enzymes.

Experimental Protocol: Microbial Synthesis of (S)-3-Phenyllactic Acid

This protocol outlines a general procedure for the microbial production of (S)-3-Phenyllactic acid from a precursor.

1. Strain Selection and Inoculum Preparation:

- Select a lactic acid bacterium (LAB) strain known for producing (S)-3-Phenyllactic acid, such as certain strains of Lactiplantibacillus plantarum or Pediococcus pentosaceus.[13]

- Grow the selected LAB strain in an appropriate medium (e.g., MRS broth) at 37°C for 24 hours to prepare the inoculum.[13]

2. Fermentation:

- Prepare the fermentation medium (e.g., MRS broth) and supplement it with a precursor, typically phenylpyruvic acid (PPA), at a concentration of 1-3 mg/mL.[13] Phenylalanine can also be used as a precursor, which is first converted to PPA by the microorganisms.[13][14]

- Inoculate the fermentation medium with the prepared LAB culture.

- Incubate the culture under anaerobic conditions at 37°C for 24-48 hours.[13]

3. Extraction and Purification:

- After incubation, centrifuge the culture to remove bacterial cells.

- The supernatant, containing (S)-3-Phenyllactic acid, can be extracted using an organic solvent such as ethyl acetate.

- The organic extract is then concentrated under reduced pressure.

- Further purification can be achieved using techniques like column chromatography on silica gel.

4. Characterization:

- The final product's identity and purity can be confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][15] The chirality can be confirmed by measuring the optical rotation.[3][4]

A method for the synthesis of labeled phenyllactic acid has also been described, which can be adapted for the synthesis of the unlabeled compound. This involves the reaction of d,l-phenylalanine with sodium nitrite in sulfuric acid, followed by extraction and recrystallization.[16]

Biological Activity and Signaling Pathways

(S)-3-Phenyllactic acid exhibits a range of biological activities, including antimicrobial and plant growth-promoting effects.

3.1. Antimicrobial Activity

3-Phenyllactic acid has broad-spectrum antimicrobial activity against bacteria and fungi.[17][18] It is effective against foodborne pathogens like Listeria monocytogenes, Salmonella enterica, and fungi such as Aspergillus and Penicillium species.[11][13][14] The D-isomer has been reported to have higher antimicrobial activity than the L-isomer in some cases.[15][17] The mechanism of action is thought to involve damage to the cell membrane and intercalation with DNA.[13]

3.2. Biosynthesis Pathway

In microorganisms, (S)-3-Phenyllactic acid is synthesized from the amino acid phenylalanine. Phenylalanine is first converted to phenylpyruvic acid (PPA) through transamination. PPA is then reduced to (S)-3-Phenyllactic acid by lactate dehydrogenase.[13][14][19]

3.3. Role in Plant Growth

(S)-3-Phenyllactic acid has been shown to have auxin-like activity in plants, promoting root growth.[16] It is converted to phenylacetic acid (PAA), an endogenous auxin, which then induces auxin-responsive gene expression and regulates root development.[16]

3.4. Healthspan Extension in C. elegans

Recent studies in the model organism Caenorhabditis elegans suggest that 3-phenyllactic acid can extend healthspan by promoting energy metabolism and stress resilience.[20] This effect is mediated through the activation of the SKN-1/ATFS-1 signaling pathway, which is involved in mitochondrial function and stress response.[20]

3.5. Association with Phenylketonuria (PKU)

High levels of phenyllactic acid in the blood and urine are an indicator of Phenylketonuria (PKU), a metabolic disorder where the body cannot properly metabolize phenylalanine.[5] In individuals with PKU, excess phenylalanine is converted to phenylpyruvic acid and subsequently to phenyllactic acid.[5]

Applications

The diverse biological activities of (S)-3-Phenyllactic acid make it a valuable compound in several industries:

-

Pharmaceuticals: It serves as a chiral building block for the synthesis of more complex pharmaceutical compounds.[3][8][15] Its potential therapeutic effects related to metabolic disorders and aging are also under investigation.[3][20]

-

Food Industry: Due to its antimicrobial properties, it is being explored as a natural food preservative to extend the shelf life of products.[3][17] It can also act as a flavor enhancer.[3]

-

Agriculture: Its auxin-like activity makes it a potential component of bio-stimulants to enhance plant growth and development.[3][16]

-

Cosmetics: It is used in skincare formulations for its moisturizing and skin-soothing effects.[3]

This technical guide provides a summary of the current knowledge on (S)-3-Phenyllactic acid. Further research will continue to uncover its full potential in various scientific and industrial applications.

References

- 1. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]

- 6. Showing Compound L-3-Phenyllactic acid (FDB022220) - FooDB [foodb.ca]

- 7. L(-)-3-Phenyllactic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. (R)-3-phenyllactic acid | C9H10O3 | CID 643327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-phenyllactic acid | CAS#:156-05-8 | Chemsrc [chemsrc.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 18. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

Stereospecific Synthesis of (S)-3-Phenyllactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Phenyllactic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its stereospecific synthesis is of paramount importance to ensure the desired biological activity and avoid potential off-target effects of the corresponding (R)-enantiomer. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (S)-3-Phenyllactic acid, focusing on both biocatalytic and chemical approaches. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable synthetic strategy.

Biocatalytic Synthesis via Asymmetric Reduction of Phenylpyruvic Acid

Biocatalytic methods offer a highly efficient and environmentally friendly route to (S)-3-Phenyllactic acid, primarily through the asymmetric reduction of phenylpyruvic acid (PPA). This approach leverages the high stereoselectivity of enzymes, typically L-lactate dehydrogenases (L-LDH), to produce the desired enantiomer with excellent purity.

A common and effective strategy involves the use of whole-cell biocatalysts, such as recombinant Escherichia coli, engineered to overexpress an L-LDH. To overcome the cost limitations associated with the stoichiometric use of the NADH cofactor required for the reduction, a cofactor regeneration system is often co-expressed. A popular choice for this is glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly regenerating NADH from NAD+.[1][2]

Experimental Workflow: Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of (S)-3-Phenyllactic acid.

Quantitative Data: Biocatalytic Synthesis

| Biocatalyst System | Substrate Concentration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions | Reference |

| Recombinant E. coli co-expressing L-LDH and GDH | 400 mM PPA (fed-batch) | 90.0 | >99.9 | pH 5.0, 40°C, 6 h | [3][4] |

| Recombinant E. coli co-expressing L-LDH and GDH | 103.8 mM PPA (fed-batch) | Not explicitly stated, product concentration reached 103.8 mM | 99.7 | pH 7.0, 42°C | [1][2] |

Detailed Experimental Protocol: Biocatalytic Synthesis with Cofactor Regeneration

This protocol is a representative example based on methodologies described in the literature.[3][4]

1. Preparation of Biocatalyst:

-

A suitable E. coli strain (e.g., BL21(DE3)) is transformed with a plasmid co-expressing the genes for L-lactate dehydrogenase (from a suitable source like Lactobacillus plantarum) and glucose dehydrogenase (e.g., from Bacillus megaterium).

-

The recombinant E. coli is cultivated in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and incubating for a further 12-16 hours at a lower temperature (e.g., 25°C).

-

The cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate buffer, pH 7.0), and can be used immediately or stored as a cell paste at -80°C.

2. Bioconversion Reaction:

-

The reaction is carried out in a temperature-controlled bioreactor.

-

The reaction mixture typically contains a buffer (e.g., 50 mM sodium acetate buffer, pH 5.0), the prepared recombinant E. coli cells, phenylpyruvic acid (PPA), glucose (as the co-substrate for NADH regeneration), and a catalytic amount of NAD+.

-

A fed-batch strategy is often employed to mitigate substrate inhibition by PPA. An initial concentration of PPA (e.g., 100 mM) and glucose (e.g., 120 mM) is used.

-

PPA and glucose are then fed intermittently into the reactor at specified time intervals (e.g., every 0.5-1 hour) to maintain the substrate concentration.

-

The reaction is maintained at the optimal temperature (e.g., 40°C) with stirring. The pH is monitored and controlled.

-

The progress of the reaction is monitored by taking samples periodically and analyzing the concentrations of PPA and (S)-3-Phenyllactic acid by HPLC.

3. Product Isolation and Analysis:

-

After the reaction is complete, the bacterial cells are removed by centrifugation.

-

The supernatant containing the product is collected.

-

(S)-3-Phenyllactic acid can be purified from the supernatant by methods such as acidification followed by solvent extraction and subsequent crystallization.

-

The yield is calculated based on the initial amount of PPA.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Chemical Synthesis Approaches

Chemical methods provide alternative routes to (S)-3-Phenyllactic acid. The main strategies include the stereospecific conversion of a chiral precursor like L-phenylalanine and the asymmetric reduction of the prochiral phenylpyruvic acid using chiral catalysts.

Stereospecific Conversion of L-Phenylalanine (Diazotization)

This method utilizes the readily available and enantiomerically pure L-phenylalanine as the starting material. The synthesis proceeds via a diazotization reaction, where the amino group is converted into a diazonium group, which is a good leaving group. Subsequent intramolecular nucleophilic attack by the carboxylate group, followed by hydrolysis, leads to the formation of (S)-3-Phenyllactic acid with retention of configuration. This retention is proposed to occur through a double SN2 inversion mechanism.

Signaling Pathway: Diazotization of L-Phenylalanine

Caption: Proposed mechanism for the synthesis of (S)-3-Phenyllactic acid from L-Phenylalanine.

Quantitative Data: Diazotization of L-Phenylalanine

While this method is reported to be high-yielding for the conversion of L-phenylalanine to the corresponding alcohol intermediate (a precursor to the acid), comprehensive quantitative data for the synthesis of (S)-3-Phenyllactic acid itself under various conditions is not extensively tabulated in the readily available literature. One report indicates a 96% yield for the conversion of L-phenylalanine to the alcohol intermediate.

Detailed Experimental Protocol: Diazotization of L-Phenylalanine

This is a generalized protocol based on literature descriptions.

1. Reaction Setup:

-

L-phenylalanine is dissolved in an aqueous acidic solution (e.g., 1 M H₂SO₄) in an Erlenmeyer flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice-water bath to 0-5°C.

2. Diazotization:

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred L-phenylalanine solution while maintaining the temperature below 5°C. The formation of nitrogen gas (bubbling) is observed.

3. Reaction and Product Isolation:

-

After the addition of sodium nitrite is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or left overnight.

-

The product, (S)-3-Phenyllactic acid, which is less soluble in the acidic aqueous medium, will precipitate out.

-

The reaction mixture is cooled again in an ice bath to maximize precipitation.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

4. Analysis:

-

The yield is determined gravimetrically.

-

The purity and identity of the product are confirmed by melting point determination, NMR spectroscopy, and comparison to known standards.

-

The stereochemical outcome is confirmed by measuring the specific rotation of the product and comparing it to the literature value for enantiomerically pure (S)-3-Phenyllactic acid.

Asymmetric Reduction of Phenylpyruvic Acid using Chiral Catalysts

The asymmetric reduction of the prochiral ketone in phenylpyruvic acid offers a direct chemical route to enantiomerically enriched 3-phenyllactic acid. A well-established method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex).

Logical Relationship: CBS Reduction

Caption: Logical flow of the Corey-Bakshi-Shibata (CBS) reduction.

Quantitative Data: Asymmetric Reduction of Phenylpyruvic Acid

Detailed Experimental Protocol: Asymmetric Reduction of Phenylpyruvic Acid (Generalized CBS Reduction)

This is a generalized protocol that would require optimization for the specific substrate, phenylpyruvic acid.

1. Reaction Setup:

-

A solution of the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous aprotic solvent (e.g., THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., -78°C or 0°C).

2. Reduction:

-

A solution of borane (e.g., BH₃·THF or BH₃·SMe₂) is added dropwise to the catalyst solution.

-

A solution of phenylpyruvic acid in the same anhydrous solvent is then added slowly to the reaction mixture.

-

The reaction is stirred at the low temperature for a period of time, and the progress is monitored by TLC.

3. Quenching and Work-up:

-

Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol.

-

The reaction mixture is then typically subjected to an acidic work-up (e.g., with dilute HCl) to hydrolyze the borate esters.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

4. Purification and Analysis:

-

The crude product is purified by column chromatography or recrystallization.

-

The yield is determined after purification.

-

The enantiomeric excess is determined by chiral HPLC or by converting the product to a diastereomeric derivative and analyzing by NMR spectroscopy.

Comparison of Synthetic Routes and Conclusion

| Feature | Biocatalytic Synthesis | Chemical Synthesis (Diazotization) | Chemical Synthesis (Asymmetric Reduction) |

| Stereoselectivity | Excellent (>99% e.e. commonly achieved) | High (retention of configuration) | Potentially excellent (highly dependent on catalyst and conditions) |

| Yield | High (up to 90%) | Generally high | Variable, requires optimization |

| Reaction Conditions | Mild (aqueous, near-neutral pH, moderate temp.) | Requires strong acid and low temperatures | Anhydrous, inert atmosphere, often low temperatures |

| Reagents | Enzymes, glucose, PPA (renewable feedstock potential) | L-Phenylalanine, NaNO₂, strong acid | Chiral catalyst, borane reagents, PPA |

| Environmental Impact | Generally considered "greener" | Use of hazardous reagents (NaNO₂) | Use of flammable and reactive borane reagents |

| Scalability | Well-established for industrial fermentation processes | Feasible | Can be challenging due to cost of catalyst and strict conditions |

Chemical methods, such as the diazotization of L-phenylalanine, provide a viable alternative, especially when starting from an enantiopure precursor. Asymmetric reduction of phenylpyruvic acid using methods like the CBS reduction holds great promise for high enantioselectivity, though specific optimization for this substrate is required. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including scale, cost, available equipment, and desired purity.

References

- 1. insuf.org [insuf.org]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACG Publications - Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues [acgpubs.org]

- 4. insuf.org [insuf.org]

(S)-3-Phenyllactic Acid Enantiomers: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Phenyllactic acid (S-PLA) and its enantiomer (R)-3-phenyllactic acid (R-PLA) are naturally occurring organic acids produced by various microorganisms, notably lactic acid bacteria (LAB). These molecules have garnered significant attention in the scientific community for their diverse biological activities, including broad-spectrum antimicrobial effects, immunomodulatory properties, and potential as anticancer agents. This technical guide provides an in-depth overview of the biological activities of (S)-PLA and its enantiomer, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

3-Phenyllactic acid (PLA), a metabolite of phenylalanine, exists as two stereoisomers: (S)-PLA and (R)-PLA.[1] Both enantiomers exhibit biological activity, though the potency can differ significantly between the two forms.[2] R-PLA has often been reported to exhibit stronger antimicrobial activity.[2] This guide will delve into the multifaceted biological effects of these compounds, presenting a compilation of current scientific findings.

Antimicrobial Activity

Both (S)-PLA and (R)-PLA demonstrate a broad spectrum of antimicrobial activity against bacteria and fungi.[2] Their mechanism of action is primarily attributed to the disruption of the cell wall and membrane integrity of microorganisms.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of PLA is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Enantiomer | MIC | Reference |

| Listeria monocytogenes | Racemic | 1.25 mg/mL | [4] |

| Escherichia coli | Racemic | 2.5 mg/mL | [4] |

| Klebsiella pneumoniae | Racemic | 2.5 mg/mL | [3] |

| Aggregatibacter actinomycetemcomcomitans | Racemic | 20 mM | |

| Various Fungi | Racemic | 45 mM (at pH 4.0) | [2] |

| Various Yeasts | Racemic | 50-100 mM (at pH 4-6) | [2] |

Note: Much of the available literature reports on racemic PLA. Where specified, the D-enantiomer ((R)-PLA) has shown greater anti-Listeria activity than the L-enantiomer ((S)-PLA).[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of (S)-PLA against a bacterial strain.

Materials:

-

(S)-3-Phenyllactic acid

-

Bacterial strain of interest

-

Müller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of (S)-PLA in a suitable solvent (e.g., sterile distilled water or MHB).

-

Perform serial two-fold dilutions of the stock solution in MHB across the wells of the 96-well plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted (S)-PLA.

-

Include a positive control well (inoculum without (S)-PLA) and a negative control well (MHB without inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of (S)-PLA at which no visible growth (turbidity) is observed.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Anticancer Activity

Metabolites from lactic acid bacteria, including PLA, have demonstrated potential anticancer activities. The proposed mechanisms include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

(Quantitative data directly comparing the IC50 values of (S)-PLA and (R)-PLA against various cancer cell lines is currently limited in the available scientific literature.)

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of (S)-PLA on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

(S)-3-Phenyllactic acid

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare various concentrations of (S)-PLA in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of (S)-PLA.

-

Include vehicle-only control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of (S)-PLA relative to the vehicle-only control.

-

Plot the percentage of cell viability against the log of the (S)-PLA concentration to determine the IC50 value.

-

Immunomodulatory Effects

(R)-3-Phenyllactic acid has been identified as a ligand for the human hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor expressed on immune cells such as monocytes. This interaction suggests a role for PLA in modulating the immune system.

Signaling Pathway: HCA3 Receptor Activation

Activation of the HCA3 receptor by (R)-PLA initiates a signaling cascade that can lead to the migration of immune cells.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a general experimental workflow for the comprehensive evaluation of the biological activities of (S)- and (R)-3-phenyllactic acid.

Potential Anticancer Signaling Pathway: STAT3 Inhibition

Preliminary evidence suggests that the anticancer effects of some natural compounds, including those produced by LAB, may involve the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation can lead to the suppression of these cancer-promoting processes.

Conclusion

(S)-3-Phenyllactic acid and its (R)-enantiomer are promising bioactive molecules with a range of potential therapeutic applications. Their well-documented antimicrobial properties, coupled with emerging evidence of their immunomodulatory and anticancer effects, make them attractive candidates for further research and development. This guide provides a foundational understanding of their biological activities, offering standardized protocols and insights into their mechanisms of action to facilitate future investigations in the fields of drug discovery and biomedical research. Further studies are warranted to fully elucidate the enantiomer-specific activities, particularly in the context of cancer, and to translate these findings into clinical applications.

References

(S)-3-Phenyllactic Acid: A Promising Secondary Metabolite from Lactic Acid Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-3-Phenyllactic acid (PLA) , a secondary metabolite produced by various Lactic Acid Bacteria (LAB), is emerging as a compound of significant interest in the pharmaceutical and food industries. Possessing a broad spectrum of antimicrobial and potential immunomodulatory activities, PLA presents a natural alternative to synthetic preservatives and a novel candidate for therapeutic development. This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and analytical methodologies related to (S)-3-Phenyllactic acid derived from LAB.

Biosynthesis of (S)-3-Phenyllactic Acid in LAB

The primary route for PLA biosynthesis in Lactic Acid Bacteria is the metabolism of the aromatic amino acid, phenylalanine.[1][2][3] This "core pathway" involves a two-step enzymatic conversion.[4] First, phenylalanine undergoes transamination to phenylpyruvic acid (PPA), a reaction catalyzed by an aromatic aminotransferase.[3][4] Subsequently, PPA is reduced to 3-phenyllactic acid by a lactate dehydrogenase (LDH).[1] The production of PLA can be enhanced by supplementing the culture medium with its precursor, phenylpyruvic acid (PPA).[1]

Quantitative Data on PLA Production and Activity

The production of PLA varies significantly among different LAB strains and can be influenced by culture conditions. Similarly, its biological activity is concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Production of 3-Phenyllactic Acid by Various LAB Strains

| Lactic Acid Bacteria Strain | Precursor Supplementation | PLA Concentration (mM) | Reference |

| Lactiplantibacillus plantarum MSC-C2 | None | 0.8 ± 0.012 | [1] |

| Lactiplantibacillus plantarum MSC-C2 | 1 mg/ml PPA | 3.88 ± 0.125 | [1] |

| Lactiplantibacillus plantarum MSC-C2 | 3 mg/ml PPA | ~11 | [1] |

| Pediococcus pentosaceus K40 | None | 0.08 | [1] |

| Pediococcus pentosaceus K40 | 1 mg/ml PPA | 5.43 ± 0.24 | [1] |

| Pediococcus pentosaceus K40 | 3 mg/ml PPA | ~11 | [1] |

| Various L. plantarum strains | None | 0.16–0.46 | [5][6][7] |

| Various L. alimentarius strains | None | 0.16–0.46 | [5][6][7] |

| Various L. rhamnosus strains | None | 0.16–0.46 | [5][6][7] |

| Various L. sanfranciscensis strains | None | 0.16–0.46 | [5][6][7] |

| Various L. hilgardii strains | None | 0.16–0.46 | [5][6][7] |

| Various Leuconostoc citreum strains | None | 0.16–0.46 | [5][6][7] |

| Selected L. plantarum strain | Increased Phenylalanine | >0.57 | [5][6][7] |

Table 2: Antimicrobial Activity of 3-Phenyllactic Acid

| Target Microorganism | Assay | pH | Concentration (mM) | Effect | Reference |

| Listeria innocua | MIC | 4.5 | 1.6 | Inhibition | [8] |

| Listeria innocua | MIC | 5.5 | 5.7 | Inhibition | [8] |

| Listeria innocua | MIC | 7.0 | ~45 | Inhibition | [8] |

| Aggregatibacter actinomycetemcomitans | MIC | Not Specified | 20 | >95% growth inhibition | [1] |

| Klebsiella pneumoniae | MIC | Not Specified | 2.5 mg/mL (~15 mM) | Inhibition | [9] |

| Various Fungi | MIC | 4.0 | 45 | Inhibition | [3] |

| Molds from Bakery Products | 90% Growth Inhibition | Not Specified | < 7.5 mg/mL (~45 mM) | Inhibition | [10] |

| Molds from Bakery Products | Fungicidal | Not Specified | ≤ 10 mg/mL (~60 mM) | Fungicidal | [10] |

Biological Activities and Mechanisms of Action

Antimicrobial Activity

3-Phenyllactic acid exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][3][8] Its efficacy is often pH-dependent, showing increased activity at lower pH values, which is characteristic of weak acid preservatives.[8]

The proposed mechanisms of antimicrobial action include:

-

Cell Membrane and Wall Damage : PLA is thought to disrupt the integrity of the microbial cell wall and membrane, leading to the loss of cellular contents.[1][9][11] Scanning electron microscopy has shown cellular ultrastructure disruption in bacteria exposed to PLA.[9]

-

DNA Intercalation : Evidence suggests that PLA can bind to genomic DNA and potentially initiate its degradation, thereby interfering with essential cellular processes.[1][9]

Anti-biofilm Activity

Recent studies have highlighted the potential of PLA to inhibit biofilm formation by pathogenic bacteria.[1] For instance, PLA has been shown to significantly decrease biofilm formation by Aggregatibacter actinomycetemcomitans, a pathogen associated with periodontal disease.[1] This anti-biofilm effect is concentration-dependent.[1]

Immunomodulatory Effects

Emerging research indicates that D-isomers of 3-phenyllactic acid may have immunomodulatory properties. Specifically, D-3-phenyllactic acid has been identified as a ligand for the G protein-coupled hydroxy-carboxylic acid receptor 3 (HCA3).[12][13] HCA3 is primarily expressed in human monocytes and macrophages.[13] The activation of HCA3 by D-PLA can trigger signaling cascades within these immune cells, suggesting a role in modulating immune responses.[12][13] This interaction may contribute to the beneficial and anti-inflammatory effects associated with the consumption of LAB-fermented foods.[13]

Experimental Protocols

Extraction and Quantification of 3-Phenyllactic Acid

A common workflow for the analysis of PLA from LAB cultures involves extraction followed by High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Quantification of 3-Phenyllactic Acid

-

Sample Preparation:

-

Culture LAB in a suitable medium (e.g., MRS broth), with or without precursor supplementation, for a specified period (e.g., 24-48 hours).

-

Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.[2]

-

Collect the cell-free supernatant and filter it through a 0.22 µm sterile filter.[2]

-

For extraction, mix the supernatant with an equal volume of ethyl acetate.[14]

-

After vigorous mixing, separate the organic phase. This step may be repeated for higher recovery.

-

Dry the ethyl acetate extract (e.g., using a rotary evaporator or under a stream of nitrogen).

-

Reconstitute the dried extract in a known volume of a suitable solvent, such as methanol or the mobile phase.[1]

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm).[2]

-

Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.05% trifluoroacetic acid or 0.5% H3PO4) and an organic solvent like methanol or acetonitrile.[1][15]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally applied.[1][16]

-

Detection: UV detection at a wavelength of 209-210 nm or 261 nm is effective for PLA.[1][2][16]

-

Quantification: Determine the PLA concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of a PLA standard.[1]

-

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

-

Preparation of Inoculum:

-

Grow the target microorganism in a suitable broth medium to the mid-logarithmic phase.

-

Dilute the culture to achieve a standardized final concentration in the assay (e.g., 5 x 10^5 CFU/mL).

-

-

Assay Setup:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of PLA in the appropriate broth medium.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum, no PLA) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate under conditions optimal for the target microorganism (e.g., 37°C for 24 hours).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of PLA that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 595 nm or 600 nm).[1]

-

Conclusion and Future Perspectives

(S)-3-Phenyllactic acid produced by Lactic Acid Bacteria represents a versatile and promising biomolecule. Its well-documented antimicrobial and anti-biofilm properties make it a strong candidate for applications in food preservation and as a potential therapeutic agent against microbial infections. Furthermore, the discovery of its immunomodulatory effects through the HCA3 receptor opens up new avenues for research into its role in host-microbe interactions and its potential use in managing inflammatory conditions.

Future research should focus on optimizing PLA production in LAB through metabolic engineering and fermentation process control. In-depth in vivo studies and clinical trials are necessary to validate its therapeutic efficacy and safety for various applications. The continued exploration of PLA's mechanisms of action will further solidify its position as a valuable secondary metabolite in the fields of biotechnology and medicine.

References

- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 2. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 4. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]